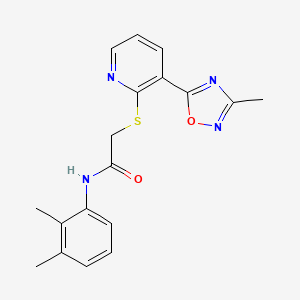

N-(2,3-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-11-6-4-8-15(12(11)2)21-16(23)10-25-18-14(7-5-9-19-18)17-20-13(3)22-24-17/h4-9H,10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJCFKTUHYHNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure comprises a dimethylphenyl group and a thioacetamide linked to a pyridine derivative featuring an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.

- Anticancer Activity : Recent studies have highlighted that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. These compounds may act by inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Enzyme Inhibition : The oxadiazole moiety has been shown to interact with various biological targets, which may include:

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

- Methyl Substituents : The introduction of methyl groups at specific positions on the phenyl ring enhances anticancer activity .

- Thioether Linkage : The thioether bond contributes to the compound's ability to interact with biological targets effectively.

Case Studies and Research Findings

- In Vitro Studies : Experiments conducted on various cancer cell lines (e.g., A549 lung adenocarcinoma cells) demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range, indicating potent anticancer effects .

- Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between the compound and target proteins involved in cancer progression. These studies support the hypothesis that structural modifications can lead to enhanced binding affinity and specificity .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Evren et al. (2019) | NIH/3T3 | 12.5 | HDAC Inhibition |

| PMC9268695 | A549 | 8.0 | Telomerase Inhibition |

| PMC10033893 | HepG2 | 15.0 | Thymidylate Synthase Inhibition |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(2,3-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exhibits significant anticancer properties. For instance:

- In vitro studies demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

Preliminary investigations reveal that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to established antibiotics.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of the compound against various human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM across different cell types. Histological analysis indicated significant apoptosis in treated cells compared to controls.

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammation models in vitro, treatment with this compound resulted in a marked decrease in cytokine release (e.g., TNF-alpha and IL-6). These findings suggest its potential for therapeutic application in inflammatory diseases such as arthritis or colitis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs, emphasizing key structural features, biological activities, and synthesis data:

Key Observations:

Structural Variations :

- The target compound’s pyridine-oxadiazole core is shared with cephalosporin derivatives (e.g., 16e) and piperidine-linked analogs . However, its 2,3-dimethylphenyl group distinguishes it from dichlorophenyl or pyrazine-containing analogs.

- Thioether linkages (common in the target compound and Compound 45) may enhance membrane permeability compared to ether or ester linkages in other acetamides .

Compound 45’s inclusion in a patent for cancer/viral treatment highlights the oxadiazole-thioether scaffold’s versatility . Chloroacetamide derivatives (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide) are commercial herbicides, underscoring how minor substituent changes (e.g., chloro vs. thio groups) redirect bioactivity .

Synthesis and Safety :

- The low yield (2%) of cephalosporin-oxadiazole hybrid 16e contrasts with the target compound’s unspecified synthesis route, suggesting optimization challenges for oxadiazole-containing scaffolds .

- Safety data for the piperidine-pyrazine analog (N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide) indicate moderate hazards (skin/eye irritation), which may inform handling protocols for the target compound .

Research Findings and Implications

Antimicrobial Potential: The oxadiazole-pyridine core in the target compound aligns with antimycobacterial scaffolds (e.g., 16e), though direct testing is needed to confirm activity .

Structural Optimization : Replacing the 2,3-dimethylphenyl group with dichlorophenyl or pyrazine moieties (as in Compound 45 or the piperidine-pyrazine analog) could modulate target selectivity or potency .

Synthetic Challenges : Low yields in oxadiazole-containing analogs (e.g., 16e) highlight the need for improved coupling strategies or catalysts to enhance efficiency .

Q & A

Q. What synthetic strategies are optimal for introducing the 1,2,4-oxadiazole moiety into acetamide derivatives, and how can reaction conditions be optimized?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or via Huisgen cycloaddition. For the target compound, the oxadiazole-pyridine core can be prepared by reacting 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with 2-mercaptopyridine-3-carbonitrile under acidic conditions, followed by coupling with chloroacetylated 2,3-dimethylaniline. Key parameters include:

Q. How can structural characterization of this compound be systematically validated using spectroscopic and crystallographic methods?

- NMR : Analyze thioacetamide protons (δ 3.8–4.2 ppm for –SCH2–) and oxadiazole C=N signals (δ 160–170 ppm in NMR) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and confirm stereochemistry. Note that disordered sulfur atoms in the thioether group may require high-resolution data (<1.0 Å) .

- FTIR : Confirm C=O (1650–1700 cm) and C=N (1550–1600 cm) stretches .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., HOMO-LUMO gaps) and experimental spectroscopic data be resolved?

Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. For this compound:

- Solvent correction : Apply the SMD model to simulate DMSO or water environments .

- Vibrational analysis : Compare computed IR frequencies (scaled by 0.961) with experimental FTIR to identify tautomeric forms (e.g., thione-thiol equilibria) .

- Electrostatic potential (MESP) mapping : Correlate electron-rich regions (e.g., oxadiazole N-atoms) with nucleophilic attack sites observed in reactivity assays .

Q. What experimental design principles apply to optimizing bioactivity studies, such as enzyme inhibition or cytotoxicity assays?

- Dose-response curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC values. For acetamides targeting enzymes (e.g., acetylcholinesterase), include donepezil as a positive control .

- Statistical validation : Apply Design of Experiments (DoE) to assess interactions between variables (e.g., pH, temperature) and activity .

- Contradiction management : If cytotoxicity contradicts computational predictions (e.g., low LogP but high membrane permeability), validate using parallel artificial membrane permeability assays (PAMPA) .

Q. How can regioselective functionalization of the pyridin-2-ylthio group be achieved to modify pharmacological properties?

- Electrophilic substitution : Nitration at the pyridine C4 position using HNO/HSO at 0–5°C, followed by reduction to an amine for further coupling .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce hydrophobic substituents, enhancing blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during thioacetamide coupling?

- Protecting groups : Temporarily protect the oxadiazole NH with tert-butoxycarbonyl (Boc) to prevent nucleophilic interference .

- Temperature control : Maintain reactions below 40°C to avoid thioether oxidation to sulfoxides .

- Workup protocols : Use aqueous NaSO washes to quench excess halogenated reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.